molecular formula C22H24ClN3O2 B2730411 4-(1-butyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one CAS No. 847397-51-7

4-(1-butyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2730411
CAS RN: 847397-51-7
M. Wt: 397.9
InChI Key: QAAGSGONWNOYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-butyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as BMBPP and has a molecular formula of C26H29ClN4O2.

Scientific Research Applications

Anticancer Compound Synthesis and Characterization
Palladium(II) and platinum(II) complexes containing benzimidazole ligands were synthesized as potential anticancer compounds. The structures of these complexes were elucidated using various physico-chemical techniques, and their cytotoxicity was evaluated against different cancer cell lines. This research underscores the importance of benzimidazole derivatives in the development of new anticancer agents, offering insights into their molecular structures and therapeutic potentials (Ghani & Mansour, 2011).

EGFR Inhibitors for Cancer Treatment
A detailed study on benzimidazole derivatives bearing 1,2,4-triazole, focusing on their anti-cancer properties, was conducted using density functional theory and molecular docking. These compounds were identified as potent EGFR inhibitors, with potential applications in cancer treatment. The research highlights the therapeutic relevance of benzimidazole derivatives in targeting cancer pathways, particularly in inhibiting EGFR activity, which is crucial for the proliferation of cancer cells (Karayel, 2021).

Antibacterial Activity and Synthesis of Heterocycles
The synthesis of azoles with high antibacterial activity was achieved through the nucleophilic ring opening of 1,4-disubstituted 2-pyrrolidones with hydrazine. This study demonstrates the versatility of benzimidazole derivatives in synthesizing compounds with significant antibacterial properties, expanding the scope of these derivatives in developing new antimicrobial agents (Peleckis et al., 2018).

Vasorelaxant Activity and QSAR Study
A series of 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles were synthesized and demonstrated significant vasodilation properties. This study not only showcases the potential of benzimidazole derivatives in treating cardiovascular diseases by relaxing blood vessels but also employs quantitative structure-activity relationship (QSAR) analysis to predict the activity of these compounds, offering a methodological approach to drug development (Nofal et al., 2013).

properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-3-4-11-25-18-8-6-5-7-17(18)24-22(25)15-12-21(27)26(14-15)19-13-16(23)9-10-20(19)28-2/h5-10,13,15H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAGSGONWNOYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Butylbenzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.